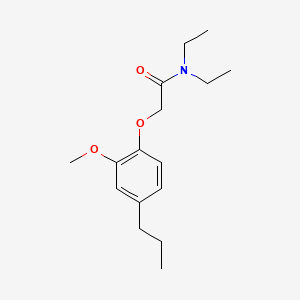
Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)-: is an organic compound with the molecular formula C16H25NO3 . This compound is part of the acetamide family, characterized by the presence of an acetamide group (CH3CONH2) attached to a phenoxy ring substituted with methoxy and propyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)- typically involves the reaction of 2-methoxy-4-propylphenol with diethylamine and chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxyacetamides depending on the reagents used.
Scientific Research Applications
Chemistry: Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is often employed in assays to investigate the activity of specific enzymes or receptors .
Medicine: Its structural features make it a candidate for the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)- is used as a precursor for the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMA): A widely used solvent in organic synthesis, but not prepared from acetamide.
N-(4-Methoxyphenyl)acetamide: Another acetamide derivative with different substituents on the phenoxy ring.
N-(2-Methoxyphenyl)acetamide: Similar structure but with a methoxy group at a different position on the phenoxy ring.
Uniqueness: Acetamide, N,N-diethyl-2-(2-methoxy-4-propylphenoxy)- is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
3818-71-1 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methoxy-4-propylphenoxy)acetamide |
InChI |
InChI=1S/C16H25NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h9-11H,5-8,12H2,1-4H3 |
InChI Key |
BOORGPJEETYENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















